Journal Name:Journal of Constructional Steel Research
Journal ISSN:0143-974X
IF:4.349
Journal Website:http://www.journals.elsevier.com/journal-of-constructional-steel-research/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:345
Publishing Cycle:Monthly
OA or Not:Not
Restructuring the Lithium-Ion Battery: A Perspective on Electrode Architectures
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.esci.2023.100152
The lithium-ion battery (LIB) has enabled portable energy storage, yet increasing societal demands have motivated a new generation of more advanced LIBs. Although the discovery and optimization of battery active materials has been the subject of extensive study since the 1980s, the most disruptive advancements of commercial LIBs in the past decade stem instead from overall cell design and engineering. In pursuit of higher energy density and fast-charging capability, strategies focused on tuning the properties of composite electrode architectures (e.g., porosity, conductivity, tortuosity, spatial heterogeneity) by restructuring the inactive component matrix of LIB electrode films have recently garnered attention. This perspective explores recent advances in electrode design through an applied lens, emphasizing synthetic platforms and future research directions that are scalable, commercially feasible, and applicable to a wide range of active materials. We introduce and critically assess recently proposed strategies for structuring electrode architectures, including spatial gradients of local composition and microstructure; metal-foil current collector alternatives; and electrode templating techniques, evaluating both achievements in battery performance and commercial applicability. Coupled with improved active materials, new electrode architectures hold promise to unlock next generation LIBs.
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Hydrogen isotope effects: A new path to high-energy aqueous rechargeable Li/Na-ion batteries
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-03-21 , DOI: 10.1016/j.esci.2023.100121
Aqueous rechargeable Li/Na-ion batteries have shown promise for sustainable large-scale energy storage due to their safety, low cost, and environmental benignity. However, practical applications of aqueous batteries are plagued by water's intrinsically narrow electrochemical stability window, which results in low energy density. In this perspective article, we review several strategies to broaden the electrochemical window of aqueous electrolytes and realize high-energy aqueous batteries. Specifically, we highlight our recent findings on stabilizing aqueous Li storage electrochemistry using a deuterium dioxide-based aqueous electrolyte, which shows significant hydrogen isotope effects that trigger a wider electrochemical window and inhibit detrimental parasitic processes.
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Hierarchical and lamellar porous carbon as interconnected sulfur host and polysulfide-proof interlayer for Li–S batteries
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-12-22 , DOI: 10.1016/j.esci.2022.100088
A robust three-dimensional (3D) interconnected sulfur host and a polysulfide-proof interlayer are key components in high-performance Li–S batteries. Herein, cellulose-based 3D hierarchical porous carbon (HPC) and two-dimensional (2D) lamellar porous carbon (LPC) are employed as the sulfur host and polysulfide-proof interlayer, respectively, for a Li–S battery. The 3D HPC displays a cross-linked macroporous structure, which allows high sulfur loading and restriction capability and provides unobstructed electrolyte diffusion channels. With a stackable carbon sheet of 2D LPC that has a large plane view size and is ultrathin and porous, the LPC-coated separator effectively inhibits polysulfides. An optimized combination of the HPC and LPC yields an electrode structure that effectively protects the lithium anode against corrosion by polysulfides, giving the cell a high capacity of 1339.4 mAh g−1 and high stability, with a capacity decay rate of 0.021% per cycle at 0.2C. This work provides a new understanding of biomaterials and offers a novel strategy to improve the performance of Li–S batteries for practical applications.
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Towards sustainability with self-healing and recyclable perovskite solar cells
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-11-15 , DOI: 10.1016/j.esci.2022.11.001
Lead halide perovskite solar cells (PSCs) have been considered one of the most promising candidates for future energy supply, whereas just solar cell does not guarantee sustainability. Owing to the ionic nature and constituent heavy metals, perovskite materials are prone to decay under operating conditions and pose a threat to ecosystems and human health, seriously restricting their practical deployment. Herein, we briefly review safe-by-design strategies to heal failed PSCs and thereby extend their operational lifetime and to recycle lead perovskites at the end of their lifespan for cyclic utilization. From the point of view of processability, scalability, and universality, we recommend future approaches for the further development of PSCs towards sustainable photovoltaics, taking into consideration materials selection, device design, and process optimization.
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Steering CO2 electrolysis selectivity by modulating the local reaction environment: an online DEMS approach for Cu electrodes
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.esci.2023.100143
Electrochemical CO2 reduction is a typical surface-mediated reaction, with its reaction kinetics and product distributions largely dependent on the dynamic evolution of reactive species at the cathode–catholyte interface and on the resultant mass transport within the hydrodynamic boundary layer in the vicinity of the cathode. To resolve the complex local reaction environment of branching CO2 reduction pathways, we here present a differential electrochemical mass spectroscopic (DEMS) approach for Cu electrodes to investigate CO2 mass transport, the local concentration gradients of buffering anions, and the Cu surface topology effects on CO2 electrolysis selectivity at a temporal resolution of ∼400 ms. As a proof of concept, these tuning knobs were validated on an anion exchange membrane electrolyzer, which delivered a Faradaic efficiency of up to 40.4% and a partial current density of 121 mA cm–2 for CO2-to-C2H4 valorization. This methodology, which bridges the study of fundamental surface electrochemistry and the upgrading of practical electrolyzer performance, could be of general interest in helping to achieve a sustainable circular carbon economy.
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ITO/Cu multilayer electrodes for high-brightness electrochromic displays
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-09-03 , DOI: 10.1016/j.esci.2022.08.005
Fabry–Perot (F–P) nanocavity-type electrochromic devices with multicolor tunability have attracted significant interest in the past two years for their potential uses in a wide variety of applications, such as electronic display, military camouflage, and dynamic decoration. However, challenges such as insufficient brightness, lengthy switching times, and poor cycling stability have yet to be overcome. Herein, we demonstrate electrochromic electrodes based on ITO/Cu as both the current collector and the reflective layer, with WO3 as the electrochromic material, forming a unique three-layered structure. The constituted WO3/ITO/Cu films present a high brightness value of about 84% before coloration, and a decent brightness value of 48% after coloration at −0.8 ​V. Moreover, a fast switching time between different coloration states (tc ​= ​2.2 ​s; tb ​= ​1 ​s) is recorded, attributed to the extremely low sheet resistivity of the ITO/Cu current collector. The films also reveal excellent electrochemical cycling stability across 2000 cycles.
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Manipulation of π-aromatic conjugation in two-dimensional Sn-organic materials for efficient lithium storage
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-01-13 , DOI: 10.1016/j.esci.2023.100094
Sn-based materials are promising candidates for lithium storage but suffer generally from huge volume change during the (de)lithiation processes. Sn-organic materials with monodispersed Sn centers surrounded by lithium active ligands can alleviate the volume change of anode materials based on reversible (de)lithiation processes. However, the structural factors governing the kinetics of lithium storage and utilization efficiency of active sites are not well understood to date. Herein, we report three two-dimensional Sn-organic materials with enhanced lithium storage performance by manipulation of π-aromatic conjugation of the ligands. The increasing π-aromatic conjugation plays a key role in promoting efficient lithium storage, and the volume expansion during the (de)lithiation reaction is suppressed in these Sn-organic materials. This work reveals that the π-aromatic conjugation of the ligand is crucial for improving the kinetics of lithium storage and the utilization of active sites in metal-organic materials with minimised volume expansion.
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Modulating single-molecule charge transport through external stimulus
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2023-03-01 , DOI: 10.1016/j.esci.2023.100115
Understanding and tuning charge transport over a single molecule is a fundamental topic in molecular electronics. Single-molecule junctions composed of individual molecules attached to two electrodes are the most common components built for single-molecule charge transport studies. During the past two decades, rapid technical and theoretical advances in single-molecule junctions have increased our understanding of the conductance properties and functions of molecular devices. In this perspective article, we introduce the basic principles of charge transport in single-molecule junctions, then give an overview of recent progress in modulating single-molecule transport through external stimuli such as electric field and potential, light, mechanical force, heat, and chemical environment. Lastly, we discuss challenges and offer views on future developments in molecular electronics.
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Differentiating grain and grain boundary ionic conductivities of Li-ion antiperovskite electrolytes
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-10-18 , DOI: 10.1016/j.esci.2022.10.002
Recently, antiperovskites such as Li2OHX (X ​= ​Cl, Br) have gained attention as possible solid-state electrolytes for use in all-solid-state batteries. Their low melting point allows for scalable manufacturing, making them more attractive than other inorganic solid-state electrolytes, and their high ion selectivity and good mechanical rigidity are superior to those of polymer electrolytes. However, there is significant variation of up to three orders of magnitude between reported ionic conductivities in different studies. One of the likely reasons is that studies have not separated Li-ion conduction contributions from the grain and the grain boundaries. Therefore, in this study, we present an electrochemical impedance analysis of Li-ion antiperovskites (Li2OHBr and Li2OHCl) prepared by different methods: cold press, hot press, and melt casting. We thereby separate the contributions from grain ionic conduction and grain boundary ionic conduction. While each method gives the same grain conductivity, the grain boundary conductivity depends on the preparation method. The largest improvement in grain boundary conductivity was found using the melt-casting method. These results provide an explanation for the reported variations in ionic conductivity.
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Tailoring lithium concentration in alloy anodes for long cycling and high areal capacity in sulfide-based all solid-state batteries
Journal of Constructional Steel Research ( IF 4.349 ) Pub Date: 2022-12-15 , DOI: 10.1016/j.esci.2022.100087
Lithium–indium (Li-In) alloys are important anode materials for sulfide-based all-solid-state batteries (ASSBs), but how different Li concentrations in the alloy anodes impact the electrochemical performance of ASSBs remains unexplored. This paper systematically investigates the impact that different Li concentrations in Li-In anodes have on the performance of ASSBs. We show that In with 1 ​wt% Li (LiIn-1) exhibits the best performance for ASSBs among all the tested Li-In anodes. In essence, LiIn-1 not only provides sufficient Li to compensate for first-cycle capacity loss in the anode but also facilitates the formation of a LiIn alloy phase that has the best charge transfer kinetics among all the LixIn alloy phases. The ASSB with a LiIn-1 anode and a LiNi0.8Mn0.1Co0.1O2 cathode reached 3400 cycles at an initial capacity of 125 mAh/g. Remarkably, ASSBs with a high cathode active material (CAM) loading of 36 ​mg/cm2 delivered a high areal capacity of 4.05 mAh/cm2 at high current density (4.8 ​mA/cm2), with a capacity retention of 92% after 740 cycles. At an ultra-high CAM loading of 55.3 ​mg/cm2, the ASSB achieved a stable areal capacity of 8.4 mAh/cm2 at current density of 1.7 ​mA/cm2. These results bring us one step closer to the practical application of ASSBs.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 CONSTRUCTION & BUILDING TECHNOLOGY 结构与建筑技术3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.10 69 Science Citation Index Expanded Not
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Original papers, review articles and short communications.